molecular formula C9H8BrF2NO B2403770 2-Bromo-N-(3,4-difluorophenyl)propanamide CAS No. 1225907-56-1

2-Bromo-N-(3,4-difluorophenyl)propanamide

Cat. No.: B2403770
CAS No.: 1225907-56-1
M. Wt: 264.07
InChI Key: RULSTPXTGNSBOD-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C9H8BrF2NO and a molecular weight of 264.07 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a propanamide group attached to a phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

2-Bromo-N-(3,4-difluorophenyl)propanamide is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3,4-difluorophenyl)propanamide typically involves the bromination of N-(3,4-difluorophenyl)propanamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4-difluorophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(3,4-difluorophenyl)propanamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-bromo-N-(3,4-difluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULSTPXTGNSBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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